molecular formula C23H15ClN2O2 B281198 1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No.: B281198
M. Wt: 386.8 g/mol
InChI Key: UDQSOTQVMLMKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione, also known as CPT-11, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. CPT-11 belongs to a class of drugs called topoisomerase inhibitors, which work by preventing the DNA in cancer cells from replicating, leading to their death.

Mechanism of Action

1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione works by inhibiting the activity of topoisomerase I, an enzyme that is involved in the replication of DNA. Specifically, this compound binds to the topoisomerase I-DNA complex, preventing the enzyme from resealing the DNA strand that it has cut. This leads to the accumulation of DNA breaks, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that support tumor growth), and enhance the immune response to cancer cells. This compound has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is that it has shown promising results in preclinical studies, particularly in the treatment of colorectal cancer, non-small cell lung cancer, and ovarian cancer. It has also been studied in combination with other chemotherapy drugs, with promising results. However, there are some limitations to using this compound in lab experiments. For example, it has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Additionally, this compound has been shown to have poor solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for research on 1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione. One area of interest is the development of new formulations of the drug that improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Additionally, there is ongoing research into the use of this compound in combination with other chemotherapy drugs, as well as in combination with other cancer treatments, such as immunotherapy. Finally, there is interest in exploring the potential use of this compound in the treatment of other types of cancer, beyond those that have been studied thus far.

Synthesis Methods

1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is synthesized from camptothecin, a natural compound found in the bark and stem of the Camptotheca acuminata tree. The synthesis process involves several steps, including the conversion of camptothecin to 10-hydroxycamptothecin, which is then converted to this compound through a series of chemical reactions. The final product is a yellow crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies, particularly in the treatment of colorectal cancer, non-small cell lung cancer, and ovarian cancer. This compound has also been studied in combination with other chemotherapy drugs, such as 5-fluorouracil and cisplatin, with promising results.

Properties

Molecular Formula

C23H15ClN2O2

Molecular Weight

386.8 g/mol

IUPAC Name

16-(4-chloroanilino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione

InChI

InChI=1S/C23H15ClN2O2/c1-26-18-8-4-7-17-19(18)20(15-5-2-3-6-16(15)22(17)27)21(23(26)28)25-14-11-9-13(24)10-12-14/h2-12,25H,1H3

InChI Key

UDQSOTQVMLMKFO-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC3=C2C(=C(C1=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5C3=O

Canonical SMILES

CN1C2=CC=CC3=C2C(=C(C1=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.